molecular formula C10H9Br2N B1441068 4-(Bromomethyl)quinoline hydrobromide CAS No. 73870-28-7

4-(Bromomethyl)quinoline hydrobromide

Cat. No.: B1441068
CAS No.: 73870-28-7
M. Wt: 302.99 g/mol
InChI Key: ODGKVBQETYSINO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)quinoline hydrobromide is an organic compound with the molecular formula C10H9Br2N. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Bromomethyl)quinoline hydrobromide can be synthesized through the bromination of quinoline. One common method involves reacting quinoline with bromomethane in the presence of a catalyst. The reaction typically proceeds under mild conditions, and the product is then treated with hydrobromic acid to form the hydrobromide salt .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale bromination reactions. These reactions are carried out in reactors equipped with temperature and pressure controls to ensure optimal yields and safety. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)quinoline hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include azidoquinoline, thiocyanatoquinoline, and various amine derivatives.

    Oxidation: Products include quinoline carboxylic acids and quinoline N-oxides.

    Reduction: The major product is methylquinoline.

Scientific Research Applications

4-(Bromomethyl)quinoline hydrobromide has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)quinoline hydrobromide is unique due to its balanced reactivity and stability. The bromomethyl group provides a good leaving group for substitution reactions, while the hydrobromide salt form enhances its solubility in water and other polar solvents .

Properties

IUPAC Name

4-(bromomethyl)quinoline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN.BrH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;/h1-6H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGKVBQETYSINO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696104
Record name 4-(Bromomethyl)quinoline--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73870-28-7
Record name 4-(Bromomethyl)quinoline--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Bromomethyl)quinoline hydrobromide
Reactant of Route 2
Reactant of Route 2
4-(Bromomethyl)quinoline hydrobromide
Reactant of Route 3
4-(Bromomethyl)quinoline hydrobromide
Reactant of Route 4
4-(Bromomethyl)quinoline hydrobromide
Reactant of Route 5
Reactant of Route 5
4-(Bromomethyl)quinoline hydrobromide
Reactant of Route 6
4-(Bromomethyl)quinoline hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.